Metastannic acid

描述

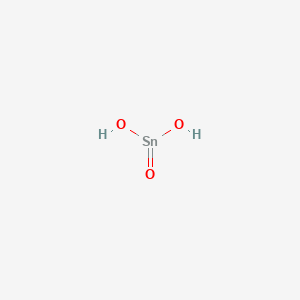

Metastannic acid, also known as tin(IV) oxide hydrate, is a chemical compound with the formula SnO₂·xH₂O. It is a white, amorphous powder that is insoluble in water and most acids and bases. This compound is primarily used in the production of tin-based compounds and materials, and it plays a significant role in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: Metastannic acid can be synthesized by heating refined tin with concentrated nitric acid. The reaction produces this compound as a white precipitate, which is then filtered and dried . The reaction can be represented as follows:

Sn+4HNO3→H2SnO3+4NO2+2H2O

Industrial Production Methods: In industrial settings, this compound is often obtained as a by-product during the electrorefining of non-standard anodes produced from the smelting of electronic waste. The process involves leaching the desulfurized tin precipitate in hydrochloric acid at elevated temperatures with the addition of a reducing agent such as magnesium powder .

化学反应分析

Thermal Decomposition

Metastannic acid undergoes progressive dehydration and crystallization upon heating, ultimately forming tin(IV) oxide (SnO₂):

Key Findings:

-

Thermogravimetric Analysis (TGA) reveals two distinct endothermic events:

-

Exothermic crystallization occurs above 300°C, transitioning to the tetragonal SnO₂ (rutile structure) with complete conversion by 1,100°C .

Table 1: Thermal Behavior of this compound

| Temperature Range (°C) | Process | Weight Loss (%) | Peak Type |

|---|---|---|---|

| 50–155 | Physisorbed water loss | 5–10 | Endothermic |

| 155–600 | Chemisorbed water loss | 15–20 | Endothermic |

| >300 | Crystallization to SnO₂ | – | Exothermic |

Reaction with Strong Acids

This compound reacts with concentrated acids, forming soluble tin(IV) complexes:

-

Perchloric Acid (HClO₄) : Forms an adsorption compound, inducing plasticization of the amorphous matrix .

-

Hydrochloric Acid (HCl) : Dissolves in hot concentrated HCl, producing hexachlorostannate(IV) ions:

.

Reaction with Strong Bases

In alkaline media, this compound forms stannates:

Reduction

This compound is reduced to metallic tin using strong reductants:

Oxidation

While this compound itself is a stable oxidized form of tin, further oxidation under extreme conditions (e.g., O₂ at >1,000°C) can yield non-stoichiometric SnO₂₋ₓ .

Sulfide Precipitation

In mildly acidic solutions, H₂SnO₃ reacts with H₂S:

Halide Complexation

This compound reacts with halides to form stable complexes:

Tin Dioxide Production

Calcined this compound serves as a precursor for high-purity SnO₂, used in semiconductors and gas sensors .

Catalyst Support

Its high surface area (~100 m²/g) and microporous structure make it effective in heterogeneous catalysis .

Reaction Mechanisms and Kinetics

科学研究应用

Chemical Applications

Synthesis of Tin-Based Compounds

Metastannic acid serves as a precursor for synthesizing various tin-based compounds and materials. Its unique properties allow it to be utilized in the production of ceramics and glass, where it acts as a catalyst in chemical reactions. The compound's amorphous structure enhances its reactivity, making it valuable in industrial applications.

Catalytic Properties

As a catalyst, this compound provides active sites for chemical reactions. Its ability to interact with different molecular targets facilitates various industrial processes, including the development of semiconducting materials .

Biological Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which is particularly relevant in combating antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are presented in Table 1.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 250 µg/mL |

| Staphylococcus aureus | 500 µg/mL |

| Pseudomonas aeruginosa | 750 µg/mL |

The antimicrobial action is believed to involve disruption of bacterial cell walls or interference with metabolic processes due to the high surface area and reactivity of this compound.

Biological Assays and Biosensors

this compound is also being investigated for its potential use in biological assays and as a component in biosensors. Its properties enable it to interact with cellular components, influencing biochemical pathways which can be harnessed for diagnostic purposes.

Medical Applications

Drug Delivery Systems

In the field of medicine, this compound has been explored for use in drug delivery systems. Its structure allows for encapsulation of therapeutic agents, potentially enhancing their bioavailability and efficacy.

Contrast Agents in Medical Imaging

The compound is being evaluated as a contrast agent in medical imaging due to its favorable properties that may improve imaging quality and accuracy.

Industrial Applications

Production of Ceramics and Glass

this compound is utilized in the production of ceramics and glass materials. Its catalytic properties enhance the manufacturing processes, leading to improved material characteristics .

E-Waste Valorization

Recent studies have focused on leaching this compound from electronic waste by-products to facilitate metal recovery. This process highlights the compound's role in sustainable practices within the electronics recycling industry .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited multiple bacterial strains, demonstrating its potential as an alternative to traditional antibiotics. The study emphasized the importance of further research into its mechanism of action and applications in medical settings.

Case Study 2: Industrial Applications

Research conducted by Keeling and Walker Ltd. explored the manufacturing processes of this compound and its application in producing low resistivity indium tin oxide semiconductors. This work involved extensive experimental trials that led to the design of a new production plant aimed at optimizing output quality and efficiency .

作用机制

The mechanism of action of metastannic acid involves its ability to interact with various molecular targets and pathways. In industrial applications, it acts as a catalyst by providing active sites for chemical reactions. In biological systems, it can interact with cellular components and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

相似化合物的比较

Metastannic acid can be compared with other tin-based compounds such as:

Orthostannic acid (H₂SnO₃): Similar in composition but differs in its crystalline structure and reactivity.

Tin(IV) oxide (SnO₂): A more stable and commonly used form of tin oxide.

Stannous chloride (SnCl₂): A tin(II) compound with different chemical properties and applications.

Uniqueness: this compound is unique due to its amorphous structure and its ability to form hydrates. This property makes it particularly useful in applications where a high surface area and reactivity are desired .

生物活性

Metastannic acid (MSA), a polymeric form of tin oxide, has garnered attention for its unique properties and potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial effects, cytotoxicity, and potential applications in medicine.

This compound is characterized by its white, fluffy appearance and high surface area, which can influence its interactions with biological systems. It is typically produced through the oxidation of tin in acidic conditions, leading to a hydrated form that can occlude various metals such as iron and copper . Its structure allows for unique interactions at the molecular level, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 250 µg/mL |

| Staphylococcus aureus | 500 µg/mL |

| Pseudomonas aeruginosa | 750 µg/mL |

The mechanism behind this antimicrobial action may involve the disruption of bacterial cell walls or interference with metabolic processes due to the high surface area and reactivity of this compound .

Cytotoxicity and Anticancer Potential

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated potential as an anticancer agent, with research indicating that it can induce apoptosis in cancer cells.

Case Study: Cytotoxic Effects on HepG2 Cells

A recent study investigated the effects of this compound on HepG2 liver cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value observed at approximately 300 µg/mL. The proposed mechanisms include:

- Induction of Apoptosis : MSA appears to activate apoptotic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were noted, suggesting oxidative stress as a contributing factor to cytotoxicity.

Table 2: Cytotoxicity Results on HepG2 Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 100 | 85 |

| 200 | 65 |

| 300 | 40 |

These findings indicate that this compound could be further explored as a therapeutic agent in cancer treatment, warranting additional in vivo studies to confirm efficacy and safety .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : MSA's ability to occlude metal ions may facilitate its antimicrobial action by disrupting essential metal-dependent enzymatic processes in bacteria.

- Cell Membrane Disruption : The compound's high surface area allows for effective interaction with cell membranes, potentially leading to increased permeability and cell lysis.

- Oxidative Stress Induction : By generating reactive oxygen species, MSA can induce oxidative stress in target cells, contributing to cytotoxic effects against cancer cells .

属性

IUPAC Name |

dihydroxy(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.O.Sn/h2*1H2;;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYOHNUMSAGWQZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Sn](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316737 | |

| Record name | Metastannic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Creamy-white odorless granules; [Keeling and Walker MSDS] | |

| Record name | Metastannic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13472-47-4 | |

| Record name | Metastannic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metastannic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metastannic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metastannic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。